N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a quinoxaline core, making it a versatile molecule for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
The compound, N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide, primarily targets cancer cells, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Mode of Action
The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This interaction results in the inhibition of cell proliferation, leading to the death of the cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis . By causing cell cycle arrest at the S phase, the compound prevents the cancer cells from dividing and proliferating . Additionally, by inducing apoptosis, the compound triggers the programmed cell death pathway, leading to the elimination of the cancer cells .
Result of Action
The result of the compound’s action is the potent growth inhibition of cancer cells. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cell lines . Therefore, this compound could be developed as a potential antitumor agent .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown interactions with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Construction of the isoxazole ring: This step involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate.
Coupling with quinoxaline: The final step involves the Pd-catalyzed C-N cross-coupling reaction to attach the quinoxaline moiety to the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown similar anticancer activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole moiety and have been evaluated for their antitumor activities.
Uniqueness
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole, isoxazole, and quinoxaline moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c25-20(16-10-21-14-3-1-2-4-15(14)23-16)22-9-13-8-18(28-24-13)12-5-6-17-19(7-12)27-11-26-17/h1-8,10H,9,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVWIQAVOPKUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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